CAS number of 2-[(2,4-difluorophenoxy)methyl]pyridine
CAS number of 2-[(2,4-difluorophenoxy)methyl]pyridine
An In-Depth Technical Guide to 2-[(2,4-difluorophenoxy)methyl]pyridine: Synthesis, Characterization, and Potential Applications
Disclaimer: The subject of this technical guide, 2-[(2,4-difluorophenoxy)methyl]pyridine, is a novel chemical entity. As of the date of this document, a specific Chemical Abstracts Service (CAS) number has not been assigned or identified in publicly accessible databases. This guide is therefore presented as a prospective analysis for research and development purposes, based on established principles of chemical synthesis, analytical chemistry, and pharmacology, drawing analogies from structurally related compounds.
Introduction
The pyridine scaffold is a cornerstone in medicinal chemistry, integral to the structure of numerous therapeutic agents.[1][][3][4][5] Its unique electronic properties, ability to form hydrogen bonds, and versatile reactivity make it a privileged structure in drug design.[4][5] Similarly, the incorporation of fluorine atoms into organic molecules is a widely employed strategy to modulate physicochemical and pharmacological properties, such as metabolic stability, lipophilicity, and binding affinity.[6] This guide focuses on the novel compound 2-[(2,4-difluorophenoxy)methyl]pyridine, which combines these two key pharmacophores through an ether linkage. The strategic fusion of the 2,4-difluorophenoxy moiety with the pyridinylmethyl framework presents a compelling target for investigation, with potential applications spanning from oncology to infectious diseases.[3][7]
This document provides a comprehensive technical overview intended for researchers, scientists, and drug development professionals. It outlines a proposed synthetic route, detailed protocols for analytical characterization, and a discussion of the potential biological activities of this target molecule.
Section 1: Synthesis and Physicochemical Properties
The most direct and logical approach to synthesizing 2-[(2,4-difluorophenoxy)methyl]pyridine is through the Williamson ether synthesis. This classic S(_N)2 reaction involves the nucleophilic attack of a deprotonated alcohol (an alkoxide) on an alkyl halide.[8][9][10][11] In this proposed pathway, 2,4-difluorophenol is deprotonated to form the corresponding phenoxide, which then displaces the chloride from 2-(chloromethyl)pyridine.
The reactivity of the chloromethyl group in pyridine derivatives is well-established, with the methylene carbon being highly susceptible to nucleophilic attack due to the electronegativity of both the chlorine atom and the electron-withdrawing nature of the pyridine ring.[12] The 2-position, in particular, offers electronic stabilization for the S(_N)2 transition state, making 2-(chloromethyl)pyridine a suitable electrophile for this reaction.[12]
Proposed Synthetic Protocol: Williamson Ether Synthesis
This protocol details the steps for the laboratory-scale synthesis of 2-[(2,4-difluorophenoxy)methyl]pyridine.
Experimental Protocol: Synthesis of 2-[(2,4-difluorophenoxy)methyl]pyridine
-
Reagent Preparation:
-
In a 100 mL three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add 2,4-difluorophenol (1.0 eq).
-
Dissolve the phenol in a suitable polar aprotic solvent such as N,N-Dimethylformamide (DMF) or Acetonitrile (ACN) (approx. 10 volumes).
-
-
Deprotonation:
-
Add a suitable base such as potassium carbonate (K(_2)CO(_3), 1.5 eq) or sodium hydride (NaH, 1.1 eq, handled with extreme care) portion-wise to the solution at room temperature while stirring under a nitrogen atmosphere.
-
Stir the mixture for 30-60 minutes to ensure complete formation of the potassium or sodium 2,4-difluorophenoxide salt.
-
-
Nucleophilic Substitution:
-
Dissolve 2-(chloromethyl)pyridine hydrochloride (1.0 eq) in a minimal amount of the same solvent and add it dropwise to the reaction mixture. Note: Using the hydrochloride salt is common for stability; the base in the reaction will neutralize it to the free base in situ.[12]
-
Heat the reaction mixture to 60-80 °C and maintain it at this temperature.
-
-
Reaction Monitoring:
-
Monitor the progress of the reaction by Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting materials are consumed (typically 4-12 hours).
-
-
Work-up and Isolation:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into cold water and extract with an organic solvent such as ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na(_2)SO(_4)), and filter.
-
-
Purification:
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent, to yield the pure 2-[(2,4-difluorophenoxy)methyl]pyridine.
-
Physicochemical Data
The following table summarizes key properties of the proposed starting materials and predicted properties of the final product.
| Property | 2-(Chloromethyl)pyridine HCl | 2,4-Difluorophenol | 2-[(2,4-Difluorophenoxy)methyl]pyridine (Predicted) |
| Molecular Formula | C₆H₇Cl₂N | C₆H₄F₂O | C₁₂H₉F₂NO |
| Molecular Weight | 164.03 g/mol | 130.09 g/mol | 221.21 g/mol |
| Appearance | White to off-white solid | Colorless to light yellow liquid/solid | Predicted: Colorless oil or low-melting solid |
| Boiling Point | ~195-200 °C (decomposes) | 144-145 °C | > 250 °C |
| Solubility | Soluble in water, ethanol | Soluble in organic solvents | Soluble in most organic solvents |
Synthetic Workflow Diagram
Caption: Proposed workflow for the synthesis of 2-[(2,4-difluorophenoxy)methyl]pyridine.
Section 2: Potential Biological Activity and Pharmacological Relevance
While no biological data exists for the specific title compound, its structural components—the pyridine ring and the 2,4-difluorophenoxy moiety—are present in numerous biologically active molecules. This allows for an informed postulation of its potential pharmacological profile.
-
Anticancer Activity: Pyridine derivatives are well-represented among anticancer agents, acting through various mechanisms including kinase inhibition, tubulin polymerization inhibition, and topoisomerase inhibition.[5] The difluorinated phenyl group is also a common feature in modern kinase inhibitors, where it can enhance binding affinity and modulate pharmacokinetic properties.[13] Therefore, it is plausible that 2-[(2,4-difluorophenoxy)methyl]pyridine could exhibit antiproliferative activity against various cancer cell lines.[3][5]
-
Antimicrobial and Antifungal Activity: The pyridine scaffold is a key component of many antimicrobial and antifungal drugs.[] The presence of halogens on the aromatic ring often correlates with enhanced antimicrobial potency.
-
Anti-inflammatory Activity: Numerous pyridine derivatives have been investigated and developed as anti-inflammatory agents.[1][3]
Postulated Mechanism of Action: Kinase Inhibition
A significant number of pyridine-containing compounds function as ATP-competitive kinase inhibitors. The nitrogen atom of the pyridine ring often acts as a crucial hydrogen bond acceptor, anchoring the molecule in the hinge region of the kinase active site. The difluorophenyl moiety can engage in hydrophobic and halogen-bonding interactions within the ATP-binding pocket.
Caption: Postulated mechanism via competitive ATP-binding kinase inhibition.
Section 3: Analytical Characterization
Rigorous analytical characterization is essential to confirm the identity, structure, and purity of the newly synthesized compound. A combination of chromatographic and spectroscopic techniques is required.[14]
Chromatographic Analysis (HPLC)
High-Performance Liquid Chromatography (HPLC) is the standard method for assessing the purity of the final compound and for monitoring reaction progress.[15]
Experimental Protocol: HPLC Purity Analysis
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of Acetonitrile (B) and Water (A), both containing 0.1% formic acid.
-
Gradient Example: Start at 30% B, ramp to 95% B over 10 minutes, hold for 2 minutes, and return to initial conditions.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 254 nm and 270 nm.
-
Sample Preparation: Dissolve ~1 mg of the compound in 10 mL of acetonitrile/water (1:1) and filter through a 0.45 µm syringe filter.
Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the most powerful tool for unambiguous structure elucidation. ¹H, ¹³C, and ¹⁹F NMR experiments will be critical.[16][17][18]
-
¹H NMR: Expected signals would include aromatic protons from both the pyridine and difluorophenyl rings, and a key singlet for the methylene (-CH₂-) bridge, likely in the 5.0-5.5 ppm range.
-
¹³C NMR: Will confirm the number of unique carbon atoms and their chemical environment. The methylene carbon signal would be a key identifier.
-
¹⁹F NMR: This experiment is crucial for confirming the presence and environment of the fluorine atoms. Two distinct signals are expected for the non-equivalent fluorine atoms at the 2- and 4-positions of the phenoxy ring.[19]
Predicted NMR Data (in CDCl₃)
| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity | Key Correlations (2D NMR) |
|---|---|---|---|
| ¹H | 8.5-8.6 | d | H on C adjacent to Py-N |
| 7.6-7.8 | td | H on Py ring | |
| 7.1-7.3 | m | H's on Py ring | |
| 6.8-7.1 | m | H's on difluorophenyl ring | |
| 5.2-5.4 | s | -O-CH₂-Py | |
| ¹³C | 150-160 | s | C's attached to F (with C-F coupling) |
| 148-150 | s | C adjacent to Py-N | |
| 110-140 | s | Other aromatic C's | |
| 100-110 | t | C between two F's (with C-F coupling) | |
| 65-70 | s | -O-CH₂-Py |
| ¹⁹F | -110 to -130 | m | F atoms on the phenyl ring |
Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound. High-resolution mass spectrometry (HRMS) will provide the exact mass, confirming the elemental composition. Fragmentation patterns can also offer structural information.[20][21]
-
Expected [M+H]⁺: 222.0674 for C₁₂H₁₀F₂NO⁺
Analytical Workflow Diagram
Caption: Workflow for the analytical characterization of 2-[(2,4-difluorophenoxy)methyl]pyridine.
Conclusion
This technical guide provides a foundational framework for the synthesis, characterization, and potential exploration of the novel compound 2-[(2,4-difluorophenoxy)methyl]pyridine. By leveraging the well-established Williamson ether synthesis, this molecule should be readily accessible for study. The combination of the biologically significant pyridine scaffold and the pharmacologically advantageous 2,4-difluorophenoxy moiety makes this compound a promising candidate for investigation in drug discovery programs, particularly in the areas of oncology and infectious diseases. The detailed analytical protocols provided herein will ensure rigorous structural and purity confirmation, forming a solid basis for any subsequent biological evaluation.
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